Acarbose EP Impurity F
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Overview
Description
Acarbose EP Impurity F is an analytical impurity found in Acarbose EP, a drug product used primarily for the treatment of type 2 diabetes mellitus. Acarbose itself is an alpha-glucosidase inhibitor that prevents the breakdown of complex carbohydrates into simple sugars, thereby controlling blood sugar levels . This compound is a synthetic compound and is not present in any natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Acarbose EP Impurity F involves complex synthetic routes. The compound is synthesized through a series of chemical reactions that include the coupling of specific sugar moieties. The reaction conditions often involve the use of various solvents, catalysts, and temperature controls to ensure the correct formation of the impurity .
Industrial Production Methods: Industrial production of this compound is typically carried out in specialized laboratories equipped with advanced chromatographic systems. The process involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main product .
Chemical Reactions Analysis
Types of Reactions: Acarbose EP Impurity F undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
Acarbose EP Impurity F has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Acarbose EP.
Biology: Studied for its potential effects on various biological pathways and its interactions with enzymes.
Medicine: Investigated for its role in the treatment of diabetes and its potential side effects.
Industry: Used in the pharmaceutical industry for quality control and regulatory compliance
Mechanism of Action
Acarbose EP Impurity F, like Acarbose, acts as a competitive inhibitor of alpha-glucosidase enzymes. These enzymes are responsible for breaking down complex carbohydrates into simple sugars. By inhibiting these enzymes, this compound reduces the absorption of glucose in the intestines, thereby lowering postprandial blood glucose levels .
Comparison with Similar Compounds
Acarbose Impurity A: Another impurity found in Acarbose EP, with a similar structure but different functional groups.
Acarbose Impurity B: Differentiated by its unique sugar moiety.
Acarbose Impurity C: Contains a different arrangement of hydroxyl groups.
Acarbose Impurity D: Characterized by its distinct molecular weight and structure.
Uniqueness: Acarbose EP Impurity F is unique due to its specific molecular structure and the particular synthetic route used for its preparation. Its distinct chemical properties make it an essential reference standard in the analysis and quality control of Acarbose EP .
Properties
CAS No. |
83116-09-0 |
---|---|
Molecular Formula |
C31H53NO23 |
Molecular Weight |
807.76 |
Appearance |
Solid Powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(3R,5S)-5-(((2R,3R,4R,5S,6R)-5-(((2R,3R,4R,5S,6R)-5-(((2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(((1S,4S,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethy |
Origin of Product |
United States |
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